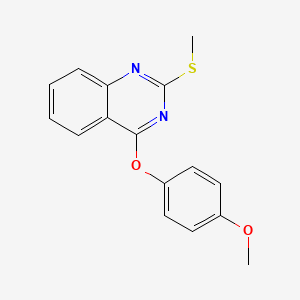

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C16H14N2O2S . It has an average mass of 298.360 Da and a monoisotopic mass of 298.077606 Da . This product is intended for research use only.

Synthesis Analysis

The synthesis of quinazolinone-based derivatives, including 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, has been reported in the literature . The synthesis involves the design and creation of new quinazolin-4(3H)-one derivatives to inhibit EGFR . The 1H NMR spectra of the compounds showed D2O exchangeable singlet signal due to NH at the range δ 10.49–10.61 ppm .

Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline include a molecular formula of C16H14N2O2S, an average mass of 298.360 Da, and a monoisotopic mass of 298.077606 Da .

Scientific Research Applications

Tuberculostatic Activity

4-Anilinoquinazolines, including derivatives of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, have shown promising results in the field of tuberculostatic activity. Specifically, 6,7,8-Trifluoro-4-(2-methoxyanilno)-2-(methylsulfanyl)quinazoline exhibited significant in vitro tuberculostatic activity, with a minimum inhibitory concentration of 1.5 μg/mL (Nosova et al., 2021).

Antimicrobial Activity

Research into the antimicrobial activity of novel 2‐methylsulfanyl‐[1,2,4]triazolo[1,5‐a]quinazoline derivatives, closely related to 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, has shown effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).

Synthesis and Analgesic Activity

The synthesis of compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one has indicated their potential in analgesic activities. These compounds exhibited significant analgesic activity in in vitro models (Osarodion, 2023).

Hypolipidemic Activities

Research on the structural analogs of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline has shown that certain derivatives can lower triglyceride and total cholesterol levels, indicating potential hypolipidemic activities (Kurogi et al., 1996).

H1-Antihistaminic Agents

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, related to 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSVDPEQQZMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2420637.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2420645.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)

![6-[4-[2-(2-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2420650.png)

![7,7-Dioxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2420653.png)

![methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate](/img/structure/B2420654.png)